molecular formula C8H13NO2 B13155931 1-(4-Aminooxolan-3-yl)but-3-en-1-one

1-(4-Aminooxolan-3-yl)but-3-en-1-one

Katalognummer: B13155931
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: CJSRDFIFVPHABC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminooxolan-3-yl)but-3-en-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features an oxolane ring substituted with an amino group and a butenone chain, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)but-3-en-1-one typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the Butenone Chain: The butenone chain can be attached through aldol condensation reactions involving aldehydes and ketones.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminooxolan-3-yl)but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the butenone chain to a butanol chain.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(4-Aminooxolan-3-yl)but-3-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Hydroxyoxolan-3-yl)but-3-en-1-one: Similar structure but with a hydroxyl group instead of an amino group.

    1-(4-Methyloxolan-3-yl)but-3-en-1-one: Similar structure but with a methyl group instead of an amino group.

Uniqueness: 1-(4-Aminooxolan-3-yl)but-3-en-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-(4-aminooxolan-3-yl)but-3-en-1-one

InChI

InChI=1S/C8H13NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h2,6-7H,1,3-5,9H2

InChI-Schlüssel

CJSRDFIFVPHABC-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(=O)C1COCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.